Adenylyl cyclase-IN-1
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Overview
Description
WAY-621302, also known as Adenylyl cyclase-IN-1, is a chemical compound with the molecular formula C₉H₈N₂S₃ and a molecular weight of 240.37 g/mol . This compound is primarily known for its role as an inhibitor of adenylyl cyclase, an enzyme involved in the conversion of adenosine triphosphate to cyclic adenosine monophosphate .
Preparation Methods
The synthesis of WAY-621302 involves the preparation of 2,6-diamino-4-chloropyrimidine compounds . The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of WAY-621302 is synthesized through a series of reactions involving the formation of thiadiazolidine and dithione rings.
Substitution reactions: Various substitution reactions are carried out to introduce the desired functional groups onto the core structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
WAY-621302 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: WAY-621302 can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-621302 has a wide range of scientific research applications, including:
Mechanism of Action
WAY-621302 exerts its effects by inhibiting the activity of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate to cyclic adenosine monophosphate . By inhibiting this enzyme, WAY-621302 reduces the levels of cyclic adenosine monophosphate, which in turn affects various cellular processes and signaling pathways . The molecular targets and pathways involved in this mechanism include the G protein-coupled receptor signaling pathway and the regulation of intraocular pressure .
Comparison with Similar Compounds
WAY-621302 is unique in its specific inhibition of adenylyl cyclase. Similar compounds include:
MDL-12,330A: Another adenylyl cyclase inhibitor with a different chemical structure and mechanism of action.
SQ 22,536: A compound that inhibits adenylyl cyclase through a different binding site and mechanism.
2’,5’-Dideoxyadenosine: An adenylyl cyclase inhibitor with a distinct chemical structure and mode of action.
Compared to these compounds, WAY-621302 offers unique advantages in terms of its specificity and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAAMGYKAIXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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